alpha-TERPINEOL (PROPYL METHYL-D3)
alpha-TERPINEOL (PROPYL METHYL-D3)
Alpha-terpineol is a terpineol that is propan-2-ol substituted by a 4-methylcyclohex-3-en-1-yl group at position 2. It has a role as a plant metabolite.
alpha-TERPINEOL is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.
2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Coriander Oil (part of); Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).
alpha-TERPINEOL is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.
2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Coriander Oil (part of); Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).
Brand Name:
Vulcanchem
CAS No.:
203633-12-9
VCID:
VC0148728
InChI:
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3
SMILES:
CC1=CCC(CC1)C(C)(C)O
Molecular Formula:
C10H18O
Molecular Weight:
157.27 g/mol
alpha-TERPINEOL (PROPYL METHYL-D3)
CAS No.: 203633-12-9
Cat. No.: VC0148728
Molecular Formula: C10H18O
Molecular Weight: 157.27 g/mol
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-terpineol is a terpineol that is propan-2-ol substituted by a 4-methylcyclohex-3-en-1-yl group at position 2. It has a role as a plant metabolite. alpha-TERPINEOL is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available. 2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae. See also: Coriander Oil (part of); Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of). |
|---|---|
| CAS No. | 203633-12-9 |
| Molecular Formula | C10H18O |
| Molecular Weight | 157.27 g/mol |
| IUPAC Name | 1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3 |
| Standard InChI Key | WUOACPNHFRMFPN-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O |
| SMILES | CC1=CCC(CC1)C(C)(C)O |
| Canonical SMILES | CC1=CCC(CC1)C(C)(C)O |
| Boiling Point | 218-221 °C |
| Colorform | Colorless solid Pure alpha-isomer is white, crystalline powde |
| Melting Point | 35-40 °C Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C |
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